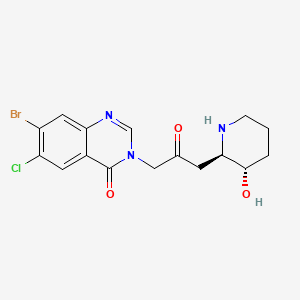
Halofuginone
概要
説明
準備方法
合成経路と反応条件: ハロフギノンの合成には、いくつかのステップが含まれます。最初に、7-ブロモ-6-クロロキナゾリン-4(3H)-オンを、m-クロロトルエンから従来の方法で調製します。その後、クロロアセトンを2段階で導入します。 最終生成物であるハロフギノン臭化水素酸塩は、縮合、環化、脱保護、異性化を含む4段階の反応シーケンスによって得られます . 中間体と標的化合物の構造は、融点、IR、MS、および1H-NMRによって特徴付けられます .
工業生産方法: ハロフギノンの工業生産には、ハロフギノン中間体を調製する方法が含まれます。この方法には、ファン・ブラウン反応に続くクライスン転位反応が含まれます。 このプロセスは、反応効率の向上、溶媒の使用量の削減、および環境汚染の最小限に抑えるように最適化されており、大規模生産に適しています .
化学反応の分析
反応の種類: ハロフギノンは、以下を含むさまざまな化学反応を起こします。
酸化: ハロフギノンは、酸化されてさまざまな誘導体になります。
還元: 還元反応は、キナゾリノン環構造を変更できます。
置換: ハロフギノンは、特にハロゲン原子を含む置換反応を起こすことができます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のための求核剤が含まれます .
主な生成物: これらの反応から生成される主な生成物には、改変された生物学的活性を持つさまざまなハロフギノン誘導体があります .
4. 科学研究への応用
ハロフギノンは、幅広い科学研究への応用があります。
化学: キナゾリノン誘導体を研究するためのモデル化合物として使用されます。
生物学: コラーゲン合成とマトリックスメタロプロテアーゼ活性に対するその影響について調査されています。
科学的研究の応用
Halofuginone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinazolinone derivatives.
Biology: Investigated for its effects on collagen synthesis and matrix metalloproteinase activity.
Medicine: Explored for its potential in treating fibrosis, cancer, and autoimmune diseases
Industry: Used as a coccidiostat in veterinary medicine to prevent coccidiosis in poultry and cattle.
作用機序
ハロフギノンは、複数のメカニズムを通じてその効果を発揮します。
コラーゲン合成の阻害: ハロフギノンは、コラーゲンアルファ1 (I) およびマトリックスメタロプロテアーゼ2 (MMP-2) 遺伝子発現を阻害し、細胞外マトリックスの沈着と細胞増殖を抑制します.
プロリルtRNA合成酵素の阻害: ハロフギノンは、グルタミル-プロリルtRNA合成酵素の高親和性阻害剤として作用し、非荷電プロリルtRNAの蓄積とアミノ酸飢餓応答の活性化をもたらします.
抗炎症および抗線維化効果: TGFβシグナル伝達経路の下流でSmad3のリン酸化を阻害することで、ハロフギノンは線維芽細胞から筋線維芽細胞への転換と線維症を防止します.
6. 類似の化合物との比較
ハロフギノンは、フェブリフジンやその誘導体などの他の類似の化合物と比較されます。
その他のキナゾリノン誘導体: これらの化合物は、ハロフギノンと構造的な類似性を共有していますが、特定の生物学的活性と治療の可能性が異なります.
独自性: ハロフギノンは、抗線維化、抗炎症、および抗腫瘍特性のユニークな組み合わせを持ち、フェブリフジンと比較して比較的毒性が低いことから、さまざまな科学的および医学的用途に役立つ化合物となっています .
類似化合物との比較
Halofuginone is compared with other similar compounds, such as febrifugine and its derivatives:
Febrifugine: The parent compound from which this compound is derived.
Other Quinazolinone Derivatives: These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potentials.
Uniqueness: this compound’s unique combination of anti-fibrotic, anti-inflammatory, and anti-tumor properties, along with its relatively low toxicity compared to febrifugine, makes it a valuable compound for various scientific and medical applications .
特性
IUPAC Name |
7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVASCWIMLIKXLA-CABCVRRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339439 | |
| Record name | (-)-Halofuginone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation. | |
| Record name | Halofuginone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55837-20-2, 868851-54-1, 7695-84-3 | |
| Record name | Halofuginone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofuginone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04866 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-Halofuginone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFUGINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HALOFUGINONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


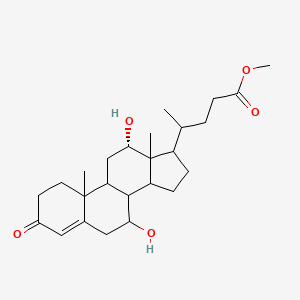
![(17R)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B7838596.png)
![methyl (4R)-4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7838603.png)
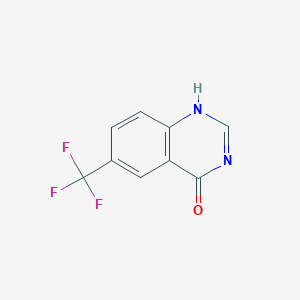
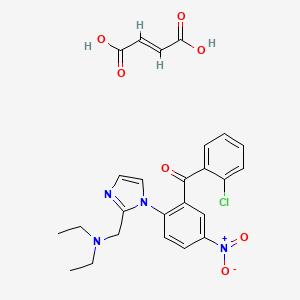
![4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B7838634.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)
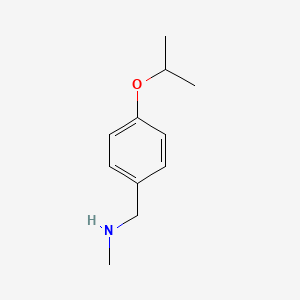
![2-{[(3-Methylphenyl)methyl]amino}-1-phenylethan-1-ol](/img/structure/B7838650.png)
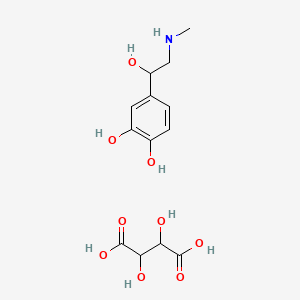
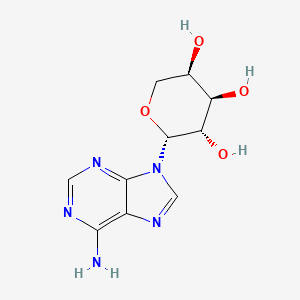

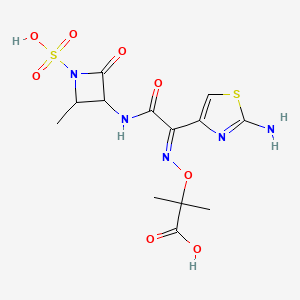
![(2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidin-1-ium-2-carboxylate](/img/structure/B7838697.png)
